3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide
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Description
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to "3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide" have been synthesized and evaluated for their potential antimicrobial and antitumor activities. The synthesis of derivatives such as thiazolopyrimidines and thienotriazolopyrimidines has shown promising results in antimicrobial activity, although not all derivatives demonstrated significant antitumor activity (Said et al., 2004; Joe, Son, & Song, 2008).
Anticancer Screening
The unique structural features of related compounds allow for the exploration of their anticancer properties. For instance, an unexpected Dimroth rearrangement in the synthesis of annelated thienotriazolopyrimidines has led to derivatives with potent antitumor activity. These compounds have undergone screening by the Developmental Therapeutics Program of the National Cancer Institute (NCI), showing strong antiproliferative activity against human tumor cell lines (Lauria et al., 2013).
Pharmacological Applications
Several studies have focused on the pharmacological applications of triazolopyrimidine derivatives, highlighting their potential as cardiovascular agents due to their ability to inhibit phosphodiesterase, leading to vasodilatory effects. This suggests a pathway for developing new cardiovascular drugs based on these structural frameworks (Sato et al., 1980).
Antimicrobial Activity
Novel triazolopyrimidine derivatives synthesized through solid-phase reactions have been evaluated for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal species, demonstrating the potential for developing new antimicrobial agents (Gadara & Ladva, 2020).
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-3-4-13-27-22(30)21-18(12-14-31-21)28-19(25-26-23(27)28)10-11-20(29)24-15-16(2)17-8-6-5-7-9-17/h5-9,12,14,16H,3-4,10-11,13,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIMJIELKZCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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